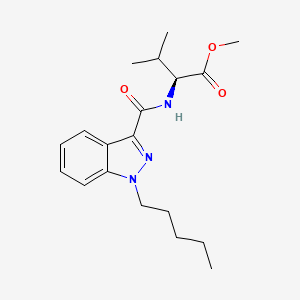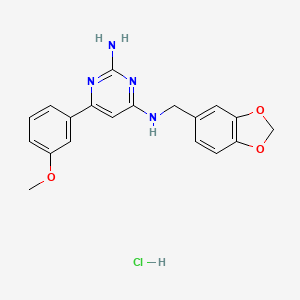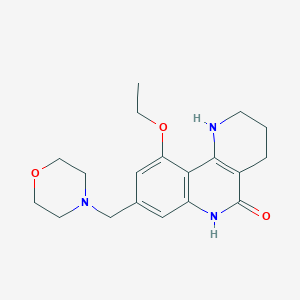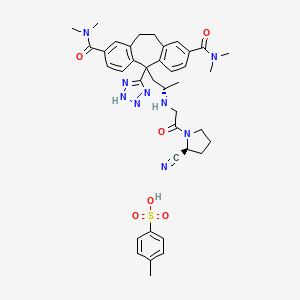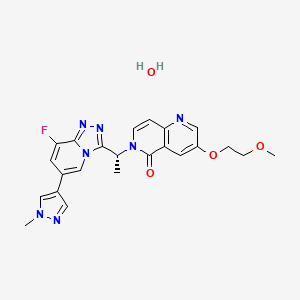
氨基-PEG7-醇
描述
Amino-PEG7-alcohol, also known as 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a polyethylene glycol (PEG) derivative containing an amino group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde), while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .
科学研究应用
Amino-PEG7-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Utilized in drug delivery systems, particularly for the preparation of water-soluble cancer vaccine adjuvants.
Industry: Applied in the formulation of various industrial products, including coatings and adhesives
作用机制
Target of Action
Amino-PEG7-alcohol is a PEG reagent containing an amino group (NH2) and a hydroxyl group . The primary targets of Amino-PEG7-alcohol are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group can react .
Mode of Action
The amino group in Amino-PEG7-alcohol interacts with its targets (carboxylic acids, activated NHS esters, carbonyls) through chemical reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This interaction leads to changes in the chemical structure of the target molecules, potentially altering their function.
Pharmacokinetics
As a peg reagent, it’s likely to have good water solubility , which could impact its bioavailability
生化分析
Biochemical Properties
Amino-PEG7-alcohol plays a significant role in biochemical reactions due to its functional groups. The amino group can react with carboxylic acids to form amide bonds, which are crucial in peptide synthesis and protein conjugation. It also interacts with activated NHS esters and carbonyl groups, facilitating the formation of stable linkages in various biochemical applications .
In terms of biomolecular interactions, Amino-PEG7-alcohol can interact with enzymes such as carboxylases and dehydrogenases, which utilize carboxylic acids and carbonyl groups as substrates. The hydroxyl group of Amino-PEG7-alcohol can be further modified to introduce other functional groups, enhancing its versatility in biochemical assays .
Cellular Effects
Amino-PEG7-alcohol influences various cellular processes due to its ability to modify proteins and other biomolecules. It can affect cell signaling pathways by altering the activity of enzymes and receptors through covalent modification. This compound has been shown to impact gene expression by modifying transcription factors and other regulatory proteins .
In cellular metabolism, Amino-PEG7-alcohol can influence the activity of metabolic enzymes, thereby altering metabolic flux and energy production. Its hydrophilic nature allows it to be readily taken up by cells, where it can exert its effects on cellular functions .
Molecular Mechanism
The molecular mechanism of Amino-PEG7-alcohol involves its interaction with various biomolecules. The amino group can form covalent bonds with carboxylic acids and activated NHS esters, leading to the modification of proteins and peptides. This interaction can result in enzyme inhibition or activation, depending on the nature of the modification.
Amino-PEG7-alcohol can also bind to carbonyl groups, forming stable linkages that can alter the structure and function of proteins. These modifications can lead to changes in gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG7-alcohol can change over time due to its stability and degradation. This compound is generally stable at -20°C, but its activity can decrease over time if not stored properly. Long-term studies have shown that Amino-PEG7-alcohol can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of Amino-PEG7-alcohol vary with different dosages in animal models. At low doses, it can enhance cellular functions by modifying proteins and enzymes. At high doses, it can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing adverse effects .
Metabolic Pathways
Amino-PEG7-alcohol is involved in various metabolic pathways, including those related to amino acid and protein metabolism. It interacts with enzymes such as carboxylases and dehydrogenases, which play key roles in metabolic processes. These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells, Amino-PEG7-alcohol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Its hydrophilic nature allows it to be readily distributed in aqueous environments, enhancing its accessibility to target biomolecules .
Subcellular Localization
Amino-PEG7-alcohol is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localizations can affect its activity and function, as it interacts with different biomolecules within these compartments .
准备方法
Synthetic Routes and Reaction Conditions
Amino-PEG7-alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with ethylene oxide and subsequent functionalization with amino and hydroxyl groups. The reaction typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Amino-PEG7-alcohol involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes purification steps such as distillation and chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
Amino-PEG7-alcohol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like carboxylic acids, activated NHS esters, and carbonyl compounds are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Amides and other substituted derivatives.
相似化合物的比较
Amino-PEG7-alcohol is unique due to its specific combination of an amino group and a hydroxyl group, along with a hydrophilic PEG spacer. Similar compounds include:
Amino-PEG6-t-butyl ester: Contains a t-butyl ester group instead of a hydroxyl group.
Amino-PEG11-alcohol: Has a longer PEG chain with eleven ethylene glycol units.
Propargyl-PEG5-amine: Contains a propargyl group instead of a hydroxyl group .
These similar compounds differ in their functional groups and PEG chain lengths, which influence their solubility, reactivity, and applications.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOLBMLEZIVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
